molecular formula C10H6Cl2O2S B1606619 4-Chloronaphthalene-1-sulfonyl chloride CAS No. 64318-08-7

4-Chloronaphthalene-1-sulfonyl chloride

Cat. No. B1606619
CAS RN: 64318-08-7
M. Wt: 261.12 g/mol
InChI Key: IWWVSFPGXLWBPN-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H6Cl2O2S . It has a molecular weight of 261.13 . It is a solid substance stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 4-Chloronaphthalene-1-sulfonyl chloride is 1S/C10H6Cl2O2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloronaphthalene-1-sulfonyl chloride is a solid substance . It is stored at room temperature under an inert atmosphere .

Scientific Research Applications

Reactivity and Derivative Formation

  • 4-Chloronaphthalene-1-sulfonyl chloride has been studied for its reactivity with various amines, hydrazine, and sodium azide, leading to the formation of diverse derivatives such as hydrazones and azides. These derivatives have potential in various chemical synthesis applications due to their unique reactive properties (Cremlyn et al., 1981).

Application in Polymer Science

  • Research has been conducted on the synthesis of new types of sulfone-containing polymers using derivatives of 4-Chloronaphthalene-1-sulfonyl chloride. These polymers demonstrate significant thermal stability and solubility in polar aprotic solvents, indicating their potential for advanced material applications (Shockravi et al., 2011).

Photostabilization in Polymeric Materials

  • Organotin complexes containing derivatives of 4-Chloronaphthalene-1-sulfonyl chloride have been synthesized and evaluated as photostabilizers for poly(vinyl chloride). These complexes showed significant effectiveness in reducing photodegradation, suggesting their applicability in enhancing the photostability of various polymeric materials (Jasem et al., 2021).

Analytical Chemistry Applications

  • 4-Chloronaphthalene-1-sulfonyl chloride derivatives have been utilized in high-performance liquid chromatography for the detection of amino acids and other biochemical compounds. This indicates their relevance in analytical chemistry for the detection and quantification of various biological substances (Malencik et al., 1990).

Synthetic Organic Chemistry

  • In synthetic organic chemistry, the compound has been used to create various organic derivatives. These derivatives have potential applications in medicinal chemistry and the synthesis of biologically active compounds (Vinaya et al., 2009).

Environmental Impact Studies

  • The transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection has been studied, where 4-Chloronaphthalene-1-sulfonyl chloride derivatives played a significant role. Understanding these mechanisms is crucial for assessing environmental impacts and treatment processes (Xiao et al., 2013).

Safety And Hazards

4-Chloronaphthalene-1-sulfonyl chloride is classified as dangerous . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 4-Chloronaphthalene-1-sulfonyl chloride are not mentioned in the search results, sulfones (which include sulfonyl chlorides) are highly versatile building blocks in organic chemistry and have various applications in fields ranging from agrochemicals and pharmaceuticals to functional materials . Therefore, research into more sustainable synthesis methods and novel applications of sulfones is ongoing .

properties

IUPAC Name

4-chloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVSFPGXLWBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291669
Record name 4-chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronaphthalene-1-sulfonyl chloride

CAS RN

64318-08-7
Record name NSC77051
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Record name 4-chloronaphthalene-1-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID10291669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloronaphthalene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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